molecular formula C18H21NO5 B4652722 dimethyl 4-(4-propoxyphenyl)-1,4-dihydro-3,5-pyridinedicarboxylate

dimethyl 4-(4-propoxyphenyl)-1,4-dihydro-3,5-pyridinedicarboxylate

Cat. No. B4652722
M. Wt: 331.4 g/mol
InChI Key: SKZICCMAJSMAQU-UHFFFAOYSA-N
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Description

Dimethyl 4-(4-propoxyphenyl)-1,4-dihydro-3,5-pyridinedicarboxylate, commonly known as DPPD, is a chemical compound with a molecular formula C19H21NO5. It is a potent antioxidant and has been widely studied for its potential applications in various fields of research.

Mechanism of Action

The mechanism of action of DPPD is believed to be related to its antioxidant properties. DPPD is able to scavenge free radicals and prevent oxidative damage to cells. In addition, DPPD has been shown to inhibit the activity of enzymes involved in the production of reactive oxygen species, further reducing oxidative stress.
Biochemical and Physiological Effects:
DPPD has been shown to have a number of biochemical and physiological effects. In animal studies, DPPD has been shown to improve cognitive function and reduce inflammation in the brain. DPPD has also been shown to reduce oxidative stress in the liver and kidneys.

Advantages and Limitations for Lab Experiments

The advantages of using DPPD in lab experiments include its potent antioxidant properties and its ability to scavenge free radicals. However, DPPD is a relatively expensive compound and may not be suitable for large-scale experiments. In addition, the synthesis of DPPD is a complex process that requires careful attention to detail and purity of the reagents.

Future Directions

There are many potential future directions for research on DPPD. One area of interest is the development of DPPD-based therapies for neurodegenerative diseases. Another area of interest is the use of DPPD as a food additive to prevent oxidation and extend the shelf life of food products. In addition, further research is needed to fully understand the mechanism of action of DPPD and its potential applications in other fields of research, such as material science.

Scientific Research Applications

DPPD has been widely studied for its potential applications in various fields of research, including medicine, food science, and material science. In medicine, DPPD has been shown to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. DPPD has also been shown to have anti-inflammatory and anti-cancer properties.
In food science, DPPD has been used as a food additive to prevent oxidation and extend the shelf life of food products. In material science, DPPD has been used as a stabilizer for polymers and as a component in organic solar cells.

properties

IUPAC Name

dimethyl 4-(4-propoxyphenyl)-1,4-dihydropyridine-3,5-dicarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21NO5/c1-4-9-24-13-7-5-12(6-8-13)16-14(17(20)22-2)10-19-11-15(16)18(21)23-3/h5-8,10-11,16,19H,4,9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKZICCMAJSMAQU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=CC=C(C=C1)C2C(=CNC=C2C(=O)OC)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Dimethyl 4-(4-propoxyphenyl)-1,4-dihydropyridine-3,5-dicarboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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